molecular formula C18H12Cl2N2O4 B12456147 5-(2,3-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

5-(2,3-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B12456147
M. Wt: 391.2 g/mol
InChI Key: OWICCLNHDOUDNR-UHFFFAOYSA-N
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Description

5-(2,3-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and a 4-methyl-2-nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,3-dichlorophenyl group: This step involves the substitution of the furan ring with a 2,3-dichlorophenyl group, often using a halogenation reaction.

    Attachment of the 4-methyl-2-nitrophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the 4-methyl-2-nitrophenyl group to the furan ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and hydroxylamine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dichlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)furan-2-carboxamide: Lacks the methyl group, which may influence its steric properties and interactions with targets.

    5-(2,3-dichlorophenyl)-N-(4-methyl-2-aminophenyl)furan-2-carboxamide: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

The presence of both the nitro and methyl groups in 5-(2,3-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide makes it unique in terms of its electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H12Cl2N2O4

Molecular Weight

391.2 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H12Cl2N2O4/c1-10-5-6-13(14(9-10)22(24)25)21-18(23)16-8-7-15(26-16)11-3-2-4-12(19)17(11)20/h2-9H,1H3,(H,21,23)

InChI Key

OWICCLNHDOUDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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